![molecular formula C24H29N3O4S B2746017 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627049-08-5](/img/structure/B2746017.png)

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

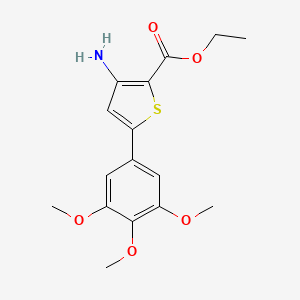

Pyrimidoquinolines are a class of compounds that have been found to possess various biological properties, including anticancer, antibacterial, anti-inflammatory, and antioxidant activities . The type and degree of substitution of both the quinoline and the pyrimidine ring systems can have profound effects on the biological activity of a given substrate .

Synthesis Analysis

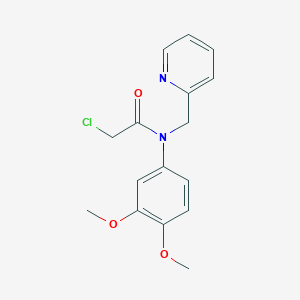

The synthesis of pyrimidoquinolines often involves the reaction of an intermediate compound with various reagents. For example, 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was prepared and allowed to react with oxalyl chloride to give the corresponding strategic starting material . This compound then underwent diverse reactions with amines, alcohols, and hydrazine to give the corresponding carboxylic amides, esters, and carbohydrazide .Molecular Structure Analysis

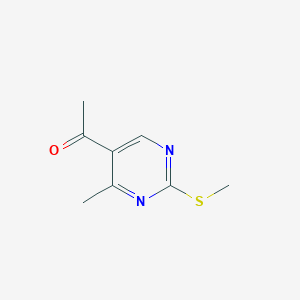

The molecular structure of pyrimidoquinolines is characterized by the presence of a pyrimidine ring fused with a quinoline ring. The type and degree of substitution on these rings can significantly affect the properties and activities of the compounds .Chemical Reactions Analysis

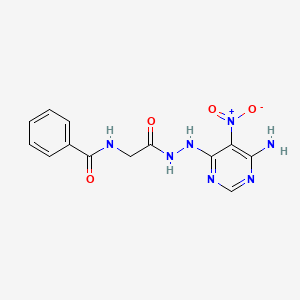

Pyrimidoquinolines can undergo various chemical reactions depending on the functional groups present. For instance, carbohydrazide derivatives can react with aldoses to give the corresponding polyhydroxy (-)alkyl Schiff bases, which upon reaction with thioglycolic acid afforded the thiazolidinone-C-acyclic nucleosides .科学的研究の応用

- AKOS002773807 has shown promise as a potential anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits cytotoxicity by interfering with cell division and inducing apoptosis (programmed cell death). Further studies are needed to elucidate its mechanisms and evaluate its efficacy in vivo .

- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. AKOS002773807 has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Researchers have investigated its impact on cytokine production, NF-κB signaling, and COX-2 expression. These findings suggest its potential as a therapeutic agent for inflammatory diseases .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and neuronal damage. AKOS002773807 has been studied for its neuroprotective effects. It scavenges free radicals, reduces oxidative stress, and enhances neuronal survival. Preclinical models have shown promising results, but clinical trials are necessary to validate its neuroprotective potential .

- Viral infections remain a global health challenge. AKOS002773807 has exhibited antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Researchers are investigating its mode of action and exploring its potential as an adjunct therapy for viral infections .

- Cardiovascular diseases, such as hypertension and atherosclerosis, are major causes of morbidity and mortality. AKOS002773807 has been studied for its vasodilatory effects and ability to improve endothelial function. It may contribute to reducing blood pressure and preventing vascular complications. Clinical trials are needed to validate these findings .

- Metabolic disorders, including diabetes and obesity, are associated with insulin resistance and dyslipidemia. AKOS002773807 has shown promise in improving insulin sensitivity and lipid profiles. Researchers are investigating its impact on glucose metabolism and lipid homeostasis. Future studies may reveal its potential as an adjunct therapy for metabolic disorders .

Anticancer Properties

Anti-Inflammatory Activity

Neuroprotective Effects

Antiviral Activity

Cardiovascular Applications

Metabolic Disorders

作用機序

将来の方向性

特性

IUPAC Name |

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c1-6-9-32-23-26-21-20(22(29)27-23)18(13-7-8-16(30-4)17(10-13)31-5)19-14(25-21)11-24(2,3)12-15(19)28/h7-8,10,18H,6,9,11-12H2,1-5H3,(H2,25,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWWKJAJPSVRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)

![2-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B2745936.png)

![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B2745945.png)

![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)

![(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one](/img/structure/B2745952.png)

![1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)